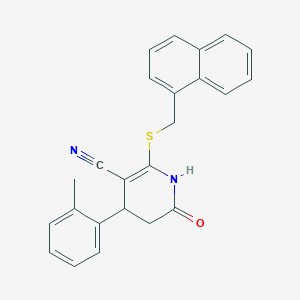

![molecular formula C14H21N3O3 B2522004 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid CAS No. 1026765-70-7](/img/structure/B2522004.png)

2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid involves the use of IR, (1)H NMR, and single crystal X-ray diffraction studies to confirm the structure of the synthesized compound . Similarly, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate includes steps such as conversion with N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis with hydrochloric acid in methanol . These methods could potentially be adapted for the synthesis of 2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using various analytical techniques. The paper on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid reports the use of vibrational wavenumbers computed using HF and DFT methods, which are assigned with the help of potential energy distribution analysis . The molecular structure is further confirmed by single crystal X-ray diffraction studies, which provide geometrical parameters that are in agreement with the calculated values .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can provide insights into the reactivity of the compound of interest. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate from hippuric acid involves intermediate formation and subsequent reactions with hydrazines to yield pyrazolone derivatives . This suggests that the compound may also undergo similar reactions with nucleophiles such as hydrazines.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by various techniques. The first hyperpolarizability and infrared intensities of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are reported, indicating the presence of charge transfer within the molecule . The stability of the molecule is analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization . The molecular electrostatic potential map is also performed by the DFT method, which can be indicative of the reactive sites of the molecule .

Scientific Research Applications

Enaminone Anions Synthesis and Conversion

The generation and in-situ acylation of enaminone anions present a convenient method for synthesizing a variety of compounds. For instance, 2-[(dimethylamino)methylene]-3-oxobutanoates, when treated with LiN(SiMe3)2 in the presence of RCOCl, lead to C-acylation. This method facilitates the synthesis of 3-Carbethoxy-4-pyrones and corresponding pyridinones, offering a versatile approach for creating a range of chemically significant compounds with yields varying based on the R groups (McCombie et al., 1991).

Improved Synthesis of Pyran Derivatives

An improved synthesis method involving ethyl 2-(dimethylamino)methylene-3-oxobutanoate and diethyl oxalate showcases the formation of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate. This process yields significant derivatives, demonstrating the compound's utility in synthesizing complex structures efficiently (Obydennov et al., 2013).

Polymorphism in Serotonin Receptor Blockers

Investigations into the polymorphism of 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a serotonin receptor blocker, reveal insights into crystallization behaviors. Such studies are pivotal for understanding the material science aspects of pharmaceutical compounds, impacting their formulation and efficacy (Nakata et al., 2009).

Fluorescent Probe Development for β-Amyloid

The synthesis of a fluorescent probe for β-amyloids utilizing 2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid derivatives demonstrates the compound's application in developing diagnostic tools for Alzheimer’s disease. This underscores its potential in biomedical research, particularly in creating sensitive and specific markers for disease detection (Fa et al., 2015).

Chemical Structure and Optical Properties

The study of the crystal structure and spectroscopic analysis of the asymmetric squaraine derived from 2-(dimethylamino)-4-anilino further emphasizes the compound's importance in material science. Such research contributes to the understanding of molecular interactions and the design of novel materials with specific optical properties (Silva et al., 2007).

properties

IUPAC Name |

2-(dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-16(2)11-7-5-10(6-8-11)15-13(18)9-12(14(19)20)17(3)4/h5-8,12H,9H2,1-4H3,(H,15,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHYVOMXGCIDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-4-[4-(dimethylamino)anilino]-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzamide](/img/structure/B2521922.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![N-[5-acetyl-1-(3-methoxypropyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2521925.png)

![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-2-phenylacetamide](/img/structure/B2521926.png)

![2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2521927.png)

![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![7-(4-benzylpiperazine-1-carbonyl)-5-isopropyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2521939.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)